![molecular formula C23H22N4O4 B2953235 1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034283-56-0](/img/structure/B2953235.png)
1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS Number: 2034298-21-8) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and psychiatry. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18F3N5O3, with a molecular weight of 409.4 g/mol. The structure consists of a benzo[d]isoxazole moiety linked to a piperidine and an imidazolidine ring, which are known to contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems, particularly:
- Dopaminergic System : The compound exhibits affinity for dopamine receptors, which are crucial in regulating mood and behavior. Its structure suggests potential antipsychotic properties similar to other benzisoxazole derivatives.
- Serotonergic System : There is evidence indicating that this compound may also modulate serotonin receptors, which could enhance its therapeutic profile by reducing side effects commonly associated with traditional antipsychotics.
Antipsychotic Activity
Research has shown that derivatives similar to this compound can exhibit significant antipsychotic effects. For instance, studies on related benzisoxazole derivatives have demonstrated their ability to block amphetamine-induced behaviors in animal models, suggesting efficacy in treating psychosis without the typical side effects associated with older antipsychotics .
Neuroprotective Effects
Preliminary studies indicate that compounds within this class may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions. The exact mechanisms remain under investigation but may involve antioxidant activity and modulation of neuroinflammatory pathways.
Study 1: Behavioral Assessment
In a behavioral assessment involving the Sidman avoidance paradigm, compounds structurally related to this compound demonstrated significant reductions in avoidance responses, indicating potential anxiolytic properties .
Study 2: Receptor Binding Assays
Receptor binding assays have shown that the compound has a high affinity for both dopamine D2 and serotonin 5-HT2A receptors. This dual action suggests it could be effective in treating conditions like schizophrenia while minimizing extrapyramidal side effects .
Data Summary Table
Property | Value |
---|---|
CAS Number | 2034298-21-8 |
Molecular Formula | C18H18F3N5O3 |
Molecular Weight | 409.4 g/mol |
Key Biological Activities | Antipsychotic, Neuroprotective |
Affinity for Dopamine Receptors | High |
Affinity for Serotonin Receptors | High |
Eigenschaften
IUPAC Name |
1-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-21(14-19-18-8-4-5-9-20(18)31-24-19)25-12-10-16(11-13-25)26-15-22(29)27(23(26)30)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWYYMRVZMECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.